Ethyl 2,4,6-Trihydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

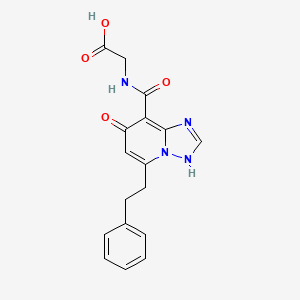

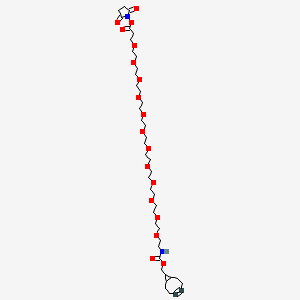

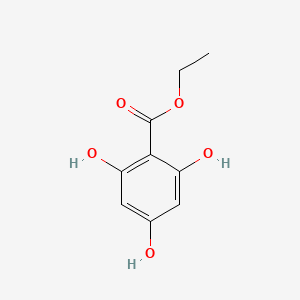

Ethyl 2,4,6-Trihydroxybenzoate is a compound with the molecular formula C9H10O5 . It is also known as ETB and 2,4,6-Trihydroxybenzoic Acid Ethyl Ester . It has been identified as a dual-LXR modulator that regulates the expression of key genes in cholesterol homeostasis in multiple cells without inducing lipid accumulation in HepG2 cells .

Molecular Structure Analysis

The molecular structure of Ethyl 2,4,6-Trihydroxybenzoate consists of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 2,4,6-Trihydroxybenzoate has a molecular weight of 198.17 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 198.05282342 g/mol .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Ethyl 2,4,6-Trihydroxybenzoate has been studied for its inhibitory effects on certain enzymes. For instance, it has been found to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . This could have potential implications in the treatment of conditions like diabetes, where controlling carbohydrate metabolism is key.

Drug Design and Development

This compound has been used in the field of drug design and development. It has been studied for its interactions with enzymes and their active sites, which can provide valuable insights into the mechanisms of catalytic action of these biomolecules . This knowledge can be used to design new ligands with better affinity to the enzyme cavity, potentially leading to more efficient therapeutic agents .

Biological Evaluation and Molecular Modeling

Ethyl 2,4,6-Trihydroxybenzoate has been used in biological evaluation and molecular modeling studies. These studies often involve investigating the structural fitting of ligands to enzyme binding sites and the role of specific ligand configuration in the enzyme cavity . This can help researchers learn more about the mechanisms of enzyme function and substrate metabolism .

Liver X Receptor Activation

Another interesting application of Ethyl 2,4,6-Trihydroxybenzoate is as an activator for the liver X receptor (LXR) . LXRs play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis . Therefore, compounds that can activate LXRs have potential therapeutic applications in treating metabolic disorders .

Synthesis of Other Compounds

Ethyl 2,4,6-Trihydroxybenzoate can also serve as a precursor in the synthesis of other compounds. For example, it has been used in the synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxy benzoate .

Potential Therapeutic Applications

Given its various interactions with enzymes and receptors, Ethyl 2,4,6-Trihydroxybenzoate has potential therapeutic applications. While more research is needed, its enzyme inhibitory properties and ability to activate LXRs suggest it could be used in the treatment of metabolic disorders .

Wirkmechanismus

Target of Action

Ethyl 2,4,6-Trihydroxybenzoate primarily targets the Liver X Receptor (LXR) . The Liver X Receptor plays a crucial role in regulating the expression of key genes involved in cholesterol homeostasis .

Mode of Action

Ethyl 2,4,6-Trihydroxybenzoate acts as an agonistic ligand for the Liver X Receptor . It binds to the receptor and induces the transcriptional activation of LXR-α/-β-responsive genes . This interaction results in the regulation of key genes involved in cholesterol homeostasis .

Biochemical Pathways

The activation of the Liver X Receptor by Ethyl 2,4,6-Trihydroxybenzoate affects the cholesterol homeostasis pathway . This pathway is responsible for maintaining the balance of cholesterol in the body. The compound’s action on this pathway leads to the suppression of cellular cholesterol accumulation in a dose-dependent manner .

Pharmacokinetics

Its action on the liver x receptor and the resulting effects on cholesterol homeostasis suggest that it may have a significant impact on the bioavailability of cholesterol in the body .

Result of Action

The primary result of Ethyl 2,4,6-Trihydroxybenzoate’s action is the induction of cholesterol efflux from macrophages . This means that it promotes the removal of cholesterol from these cells. Interestingly, it achieves this effect without inducing lipid accumulation in HepG2 cells , which are a type of liver cell.

Eigenschaften

IUPAC Name |

ethyl 2,4,6-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOJATHNUASNAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710717 |

Source

|

| Record name | Ethyl 2,4,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4,6-Trihydroxybenzoate | |

CAS RN |

90536-74-6 |

Source

|

| Record name | Ethyl 2,4,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the biological activity of Ethyl 2,4,6-Trihydroxybenzoate?

A2: Research indicates Ethyl 2,4,6-Trihydroxybenzoate demonstrates moderate cytotoxicity against the human renal carcinoma cell line 786-O with an IC50 value of 38.6 μΜ []. This suggests potential anti-cancer properties, although further investigation is needed to confirm this effect and explore the underlying mechanisms.

Q2: Does Ethyl 2,4,6-Trihydroxybenzoate exhibit any antioxidant properties?

A3: While not extensively explored in the provided research, Ethyl 2,4,6-Trihydroxybenzoate, alongside other acylphloroglucinol derivatives, demonstrated ABTS+ radical scavenging activity with an IC50 value below 10 μM []. This finding indicates potential antioxidant properties, which could contribute to its overall biological effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

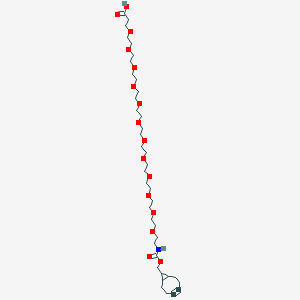

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)